

Chemical synthesis and purification of favipiravir sodium

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An In-depth Technical Guide to the Chemical Synthesis and Purification of **Favipiravir Sodium**

Introduction

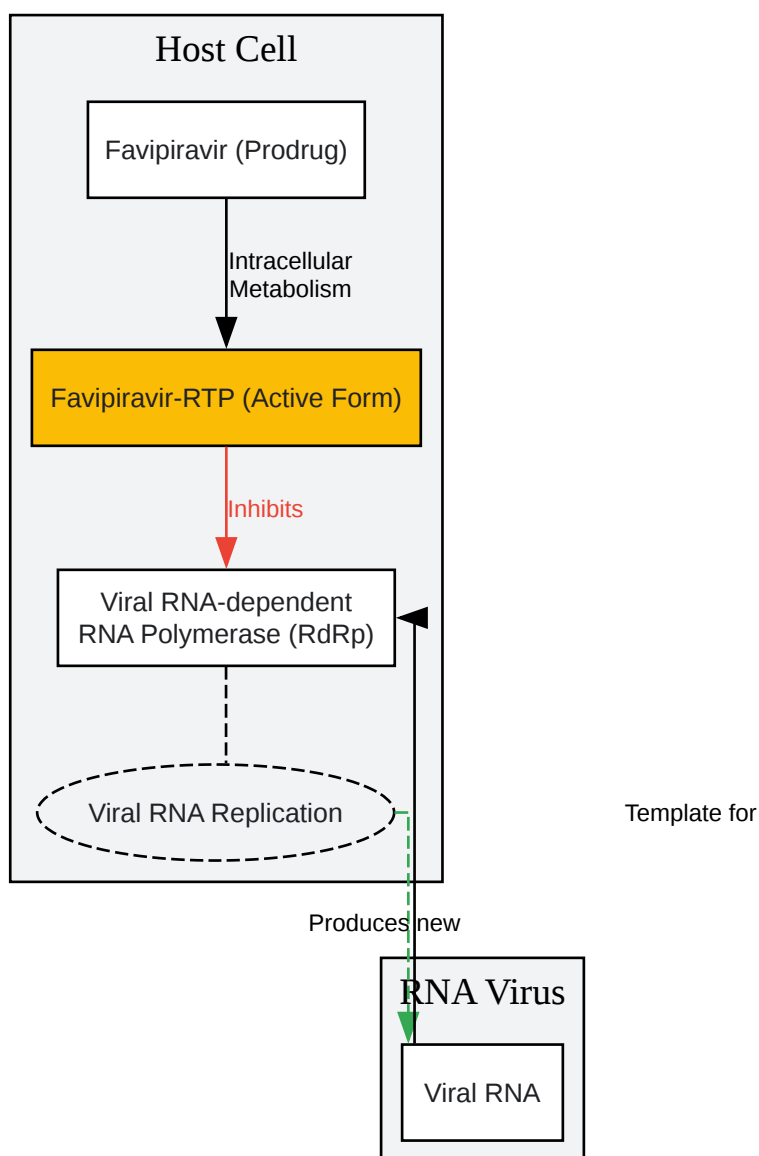
Favipiravir (also known as T-705) is a broad-spectrum antiviral agent that has garnered significant attention for its efficacy against a range of RNA viruses, including influenza, Ebola, and SARS-CoV-2.[1][2] It functions as a prodrug, which upon cellular uptake, is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][3] This active metabolite selectively inhibits the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of viral genomes, thereby preventing viral proliferation.[4][5]

The parent molecule, favipiravir, exhibits low solubility in aqueous media.[6] To enhance its physicochemical properties for pharmaceutical applications, it is often converted into its sodium salt. **Favipiravir sodium** demonstrates significantly improved water solubility, which can lead to a higher rate and extent of absorption and a faster onset of therapeutic effects.[6][7]

Numerous synthetic strategies have been developed to produce favipiravir, driven by the need for economical, scalable, and safe manufacturing processes.[1] This guide provides a detailed overview of prominent synthetic routes, the specific process for forming the sodium salt, and comprehensive purification and analytical methodologies.

Mechanism of Action: A Logical Overview

Favipiravir's antiviral activity is initiated through its intracellular conversion to the active triphosphate form. This process involves cellular enzymes and results in a molecule that mimics purine nucleosides (guanosine and adenosine).[3][8] The active favipiravir-RTP then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the RdRp enzyme.[9] This incorporation ultimately leads to the termination of RNA chain elongation, halting viral replication.[4]



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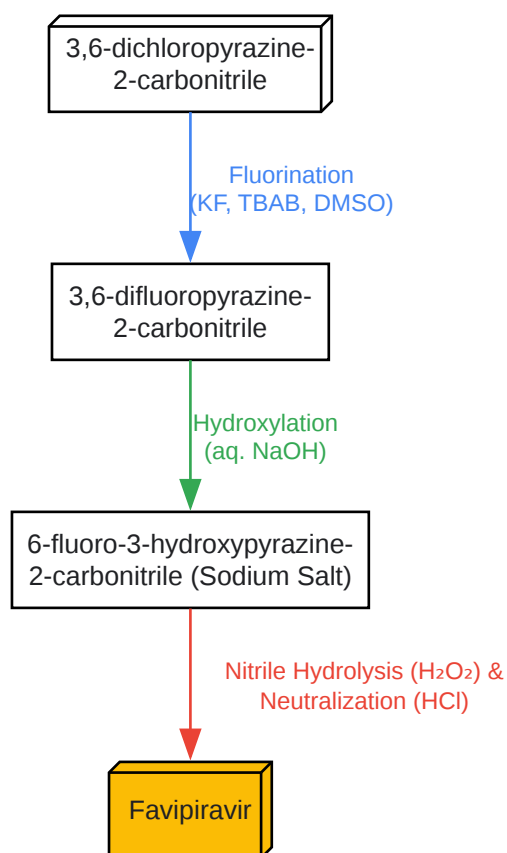
Caption: Intracellular conversion of favipiravir and inhibition of viral RdRp.

Chemical Synthesis of Favipiravir

Several synthetic pathways to favipiravir have been reported, starting from various commercially available materials. The choice of route often depends on factors like cost, scalability, safety, and overall yield.

Economical Synthesis via 3,6-dichloropyrazine-2-carbonitrile

An economical and widely adopted route begins with 3,6-dichloropyrazine-2-carbonitrile.[1] This pathway is notable for its efficiency and avoidance of chromatographic purification in some optimized procedures.[1] The key transformations involve a fluorination step, followed by hydroxylation and nitrile hydrolysis, which can be performed sequentially or in a one-pot fashion.[1]



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Caption: Synthesis pathway of Favipiravir from a dichloro-intermediate.

Experimental Protocol

The following protocol is adapted from an optimized, scalable procedure.^[1]

- Step 1: Fluorination to yield 3,6-difluoropyrazine-2-carbonitrile.
 - To a solution of 3,6-dichloropyrazine-2-carbonitrile in DMSO, add potassium fluoride (KF) and tetrabutylammonium bromide (TBAB).
 - Heat the reaction mixture and monitor its completion using HPLC and TLC.
 - Upon completion, cool the mixture to room temperature, add water, and extract the intermediate product with toluene. The organic phase containing the difluoro intermediate is used directly in the next step without purification.^[1]
- Step 2: One-Pot Hydroxylation, Nitrile Hydrolysis, and Neutralization.
 - Treat the toluene solution of 3,6-difluoropyrazine-2-carbonitrile with aqueous sodium hydroxide (2 N NaOH) under vigorous mixing. This biphasic reaction results in the formation of the sodium salt of 6-fluoro-3-hydroxypyrazine-2-carbonitrile in the aqueous phase.^[1]
 - Separate the aqueous phase and treat it with hydrogen peroxide (H₂O₂) to hydrolyze the nitrile group, affording favipiravir as its sodium salt.^[1]
 - Acidify the aqueous solution with hydrochloric acid (HCl) to neutralize the sodium salt and precipitate favipiravir.
 - Filter the resulting solid, wash with cold water and cold ethanol, and dry under vacuum at 50 °C.^[1]

Alternative Synthetic Routes

Other notable synthetic pathways include those starting from 2-aminopyrazine^[10] and 3-aminopyrazine-2-carboxylic acid.^[11] The route from 2-aminopyrazine involves a seven-step process that includes regioselective chlorination, bromination, Pd-catalyzed cyanation, and a Sandmeyer reaction to form the key 3,6-dichloropyrazine-2-carbonitrile intermediate, which is then converted to favipiravir.^[10] While this method avoids hazardous reagents like POCl₃, it

involves a palladium catalyst, which can increase costs.[12] The synthesis starting from 3-hydroxypyrazine-2-carboxylic acid is a four-step process involving amidation, nitration, reduction, and fluorination.[3][11]

Starting Material	Key Intermediate(s)	Overall Yield	Advantages/Disadvantages	Reference(s)
3,6-dichloropyrazine-2-carbonitrile	3,6-difluoropyrazine-2-carbonitrile	~43% (over 3 steps)	Economical, scalable, avoids chromatography. [1]	[1]
2-aminopyrazine	3,6-dichloropyrazine-2-carbonitrile	~48% (for intermediate)	Avoids hazardous POCl ₃ but uses expensive Pd-catalyst.[10][12]	[10]
3-hydroxypyrazine-2-carboxylic acid	3-hydroxy-6-nitropyrazine-2-carboxamide	~8%	Utilizes commercially available starting material.[11]	[3][11]
Diethyl malonate	2-aminomalonamide	~16-17% (over 9 steps)	Uses inexpensive starting material, suitable for large scale.[13][14]	[13][14]

Table 1: Summary of Selected Synthetic Routes for Favipiravir.

Parameter	Condition
Reactants	3,6-dichloropyrazine-2-carbonitrile, Potassium Fluoride (KF)
Catalyst/Reagent	Tetrabutylammonium Bromide (TBAB) or 18-Crown-6
Solvent	Dimethyl sulfoxide (DMSO)
Extraction Solvent	Toluene
Yield	60-65% (with TBAB)

Table 2: Optimized Reaction Conditions for the Fluorination Step.[1]

Synthesis and Properties of Favipiravir Sodium

The conversion of favipiravir to its sodium salt is a straightforward acid-base reaction. This transformation is critical for pharmaceutical formulations where enhanced aqueous solubility is required. Studies have shown that the solubility of **favipiravir sodium** in water can be approximately 100 times greater than that of the parent favipiravir.[6]

Experimental Protocol for Favipiravir Sodium Formation

- In-situ Formation: As described in the synthetic protocol (Section 3.1), **favipiravir sodium** is formed as an intermediate in the aqueous phase after the hydroxylation step with NaOH.[1]
- Dedicated Salt Formation:
 - Dissolve purified favipiravir in a suitable solvent.
 - Add a stoichiometric amount of a sodium base, such as sodium hydroxide. The reaction can be performed in an aqueous solution with pH adjustment.[15]
 - The resulting **favipiravir sodium** salt can be isolated, for instance, by crystallization. A crystalline form of **favipiravir sodium** has been successfully generated and characterized.[6]

- Confirmation of salt formation can be achieved through techniques like NMR and Flame Emission Spectroscopy (FES) to determine sodium content.[6][7]

Property	Favipiravir	Favipiravir Sodium
Molecular Formula	C ₅ H ₄ FN ₃ O ₂	C ₅ H ₃ FN ₃ O ₂ Na
Molecular Weight	157.1 g/mol [4]	179.08 g/mol
Physical Appearance	Light yellow to yellow solid[4]	Crystalline solid[6]
Melting Point	187-193 °C[4]	Not specified
Aqueous Solubility	Slightly soluble (~7.0 mg/mL) [3]	Highly soluble (~100x greater than favipiravir)[6]

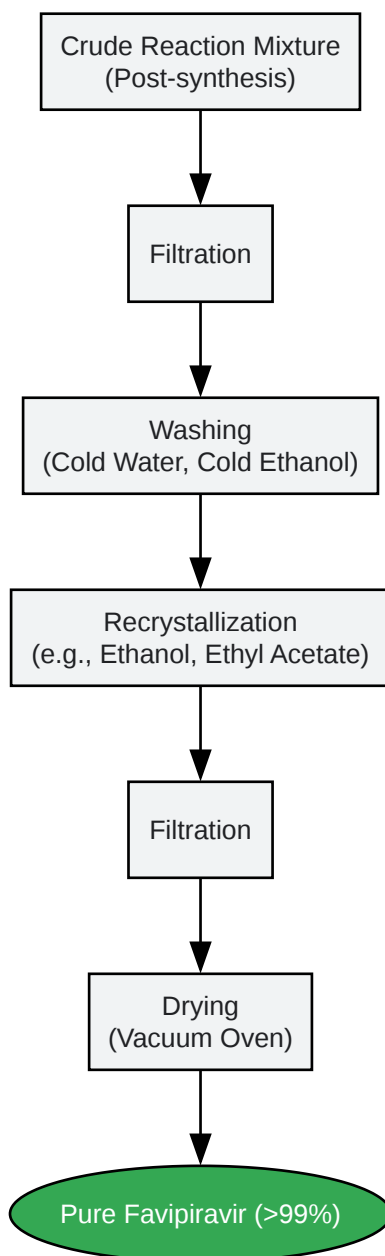
Table 3: Physicochemical Properties of Favipiravir and **Favipiravir Sodium**.

Purification and Quality Control

Achieving high purity is essential for any active pharmaceutical ingredient (API). The purification of favipiravir typically involves crystallization and washing, while quality control relies on chromatographic techniques to identify and quantify impurities.

Purification Workflow

The primary goal of the purification process is to remove unreacted starting materials, intermediates, by-products, and residual solvents. Modern synthetic routes are often optimized to minimize the need for costly and time-consuming chromatographic purification.[1]



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Caption: General workflow for the purification of Favipiravir.

Experimental Protocol for Recrystallization

- Take the crude, dried favipiravir solid and dissolve it in a minimal amount of a suitable hot solvent, such as 95% ethanol^[1] or ethyl acetate.^{[16][17]}
- Reflux the solution until all the solid has dissolved.

- Allow the solution to cool gradually to room temperature to promote the formation of well-defined crystals.
- Filter the crystallized product and wash it with a small amount of cold solvent.
- Dry the purified crystals under vacuum at an elevated temperature (e.g., 50 °C) to remove any residual solvent.[1]

Impurity Profiling and Quality Control

The quality of the final favipiravir product is assessed by identifying and quantifying any impurities. These can be process-related impurities arising from the synthesis or degradation products formed during storage.[18][19] High-performance liquid chromatography (HPLC) is the standard technique for this analysis.[18][20]

Impurity Name/Type	Chemical Name	Origin
Process-Related	3,6-dichloropyrazine-2-carbonitrile	Starting material/Intermediate[10]
3,6-difluoropyrazine-2-carbonitrile	Intermediate[18]	
6-fluoro-3-hydroxy-nitrile	Intermediate[18]	
3-hydroxypyrazine-2-carboxamide (FVPR-2/T-1105)	Intermediate/Related substance[2][21]	
6-chloro-3-hydroxypyrazine-2-carboxamide	Intermediate/By-product[2]	
Degradation	Oxidative Degradation Product (FDP1)	Forced degradation[5]
Alkaline Degradation Product (FDP2)	Forced degradation[5]	
Metabolite	6-fluoro-3,5-dihydroxypyrazine-2-carboxamide (FVPR-1)	Metabolite[21]

Table 4: Common Impurities Associated with Favipiravir.

A validated stability-indicating HPLC method is crucial for quality control. A typical method uses a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection.[18][20] Such methods can accurately quantify favipiravir and separate it from its known related substances and degradation products.[18]

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